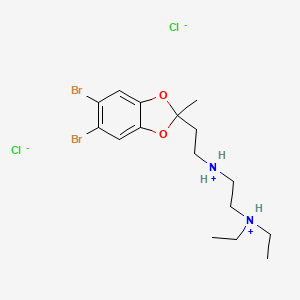
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a benzodioxole ring substituted with bromine atoms and a diethylaminoethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride typically involves multiple steps. The initial step often includes the bromination of 1,3-benzodioxole to introduce bromine atoms at the 5 and 6 positions. This is followed by the introduction of the diethylaminoethylamino group through a series of nucleophilic substitution reactions. The final step involves the methylation of the compound and its conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the diethylaminoethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated compounds.
科学的研究の応用
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride involves its interaction with specific molecular targets. The diethylaminoethylamino group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atoms and benzodioxole ring contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5,6-Dibromo-1,3-benzodioxole: Similar in structure but lacks the diethylaminoethylamino group.
1,2-Dibromo-4,5-dimethylbenzene: Contains bromine atoms but has a different core structure.
4,5-Dibromobenzene-1,2-diol: Similar bromination pattern but different functional groups.
Uniqueness
1,3-Benzodioxole, 5,6-dibromo-2-(2-(2-(diethylamino)ethylamino)ethyl)-2-methyl-, dihydrochloride is unique due to the combination of its brominated benzodioxole ring and the diethylaminoethylamino group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
52400-80-3 |
|---|---|
分子式 |
C16H26Br2Cl2N2O2 |
分子量 |
509.1 g/mol |
IUPAC名 |
2-[2-(5,6-dibromo-2-methyl-1,3-benzodioxol-2-yl)ethylazaniumyl]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C16H24Br2N2O2.2ClH/c1-4-20(5-2)9-8-19-7-6-16(3)21-14-10-12(17)13(18)11-15(14)22-16;;/h10-11,19H,4-9H2,1-3H3;2*1H |
InChIキー |
DCCDACQUSKIVNL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC[NH2+]CCC1(OC2=CC(=C(C=C2O1)Br)Br)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


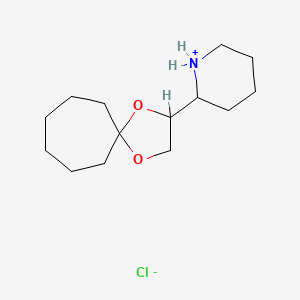
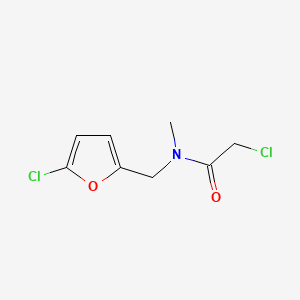
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
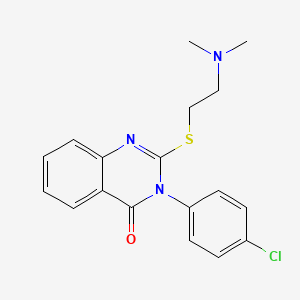
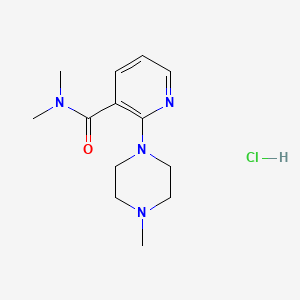
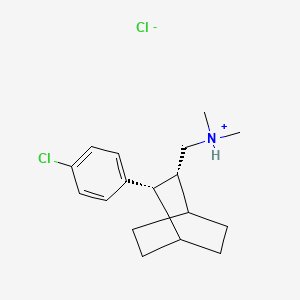

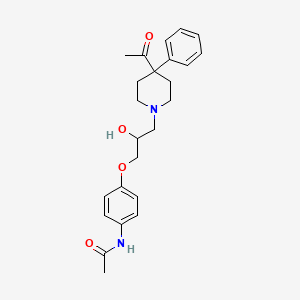
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

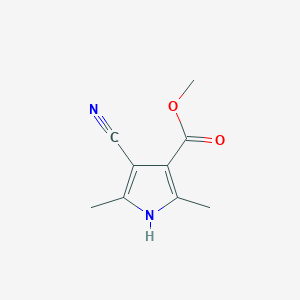
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
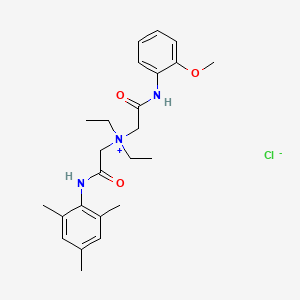
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
